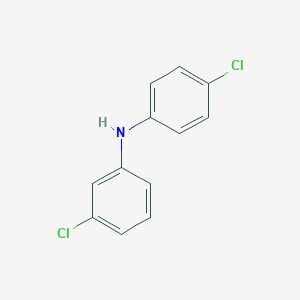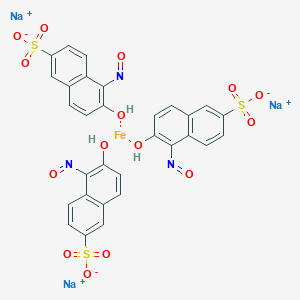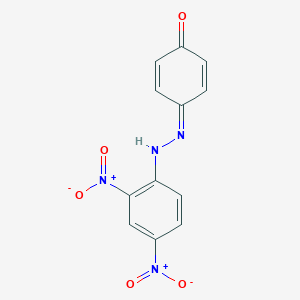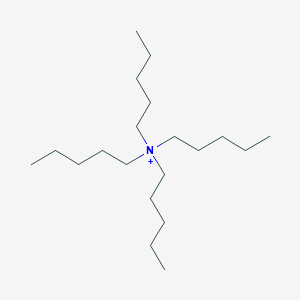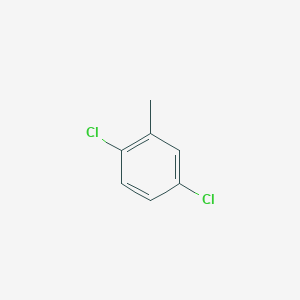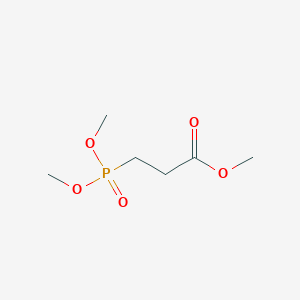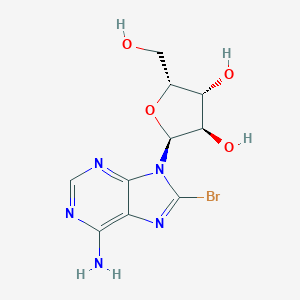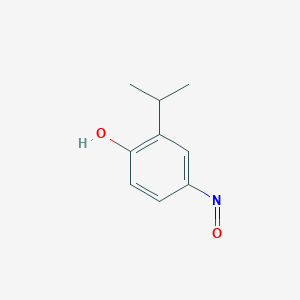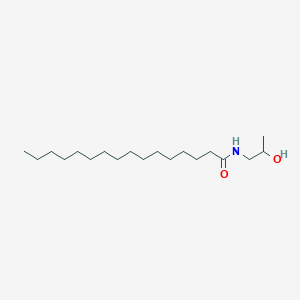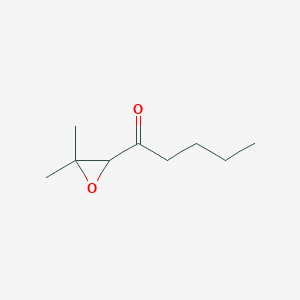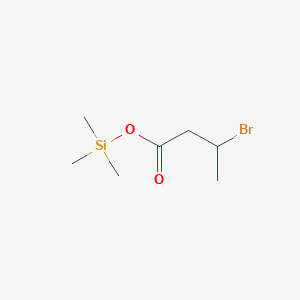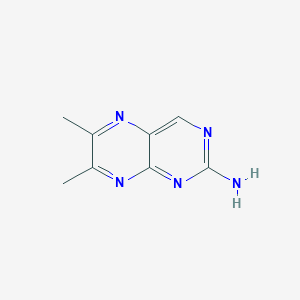![molecular formula C10H11N3O2 B098656 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16953-81-4](/img/structure/B98656.png)
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation.
作用机制
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, endothelial cells, and other cell types, and is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation. By blocking the P2Y1 receptor, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits platelet aggregation and thrombus formation, and reduces inflammation.
生化和生理效应
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have a protective effect on the heart during ischemia-reperfusion injury, suggesting that it may have potential therapeutic applications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used for the treatment of thrombotic and inflammatory diseases. Another area of interest is the investigation of the potential therapeutic applications of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione for the treatment of cardiovascular diseases such as stroke and myocardial infarction. Finally, further research is needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its potential effects on other physiological processes.
合成方法
The synthesis of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The overall yield of this synthesis is approximately 30%.
科学研究应用
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a promising candidate for the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis. 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
属性
CAS 编号 |
16953-81-4 |
|---|---|
产品名称 |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
1,3,6-trimethylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-7-8(11-6)9(14)13(3)10(15)12(7)2/h4-5H,1-3H3 |
InChI 键 |
LMOBTBKXWNTLAB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
同义词 |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

